molecular formula C19H18O5 B2890990 Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxylate CAS No. 617699-57-7

Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2890990
CAS No.: 617699-57-7
M. Wt: 326.348
InChI Key: JWPJTOFSVUYESK-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a hydroxy group at position 5, a 4-methoxyphenyl substituent at position 7, a methyl group at position 2, and an ethyl carboxylate moiety at position 3. Benzofuran scaffolds are pharmacologically significant due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Properties

IUPAC Name

ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-4-23-19(21)17-11(2)24-18-15(9-13(20)10-16(17)18)12-5-7-14(22-3)8-6-12/h5-10,20H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPJTOFSVUYESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2C3=CC=C(C=C3)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a substituted phenol, under acidic or basic conditions. The reaction conditions must be carefully controlled to ensure the formation of the desired product without unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound, often under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce specific functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, in the presence of a suitable solvent.

Major Products Formed:

Scientific Research Applications

Chemistry: In the field of chemistry, Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for various organic transformations, contributing to the development of new chemical entities.

Biology: Biologically, this compound has shown promise in various assays, indicating potential bioactivity. It may interact with biological targets, leading to effects such as enzyme inhibition or receptor binding, which can be explored for therapeutic purposes.

Medicine: In medicine, the compound's derivatives could be investigated for their pharmacological properties

Industry: Industrially, this compound can be used as a building block in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in the production of high-performance materials.

Mechanism of Action

The mechanism by which Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes. The exact molecular targets and pathways involved would depend on the specific biological context and the derivatives being studied.

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

The table below compares the substituents and key features of Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxylate with analogous compounds from the literature:

Compound Name Position 2 Position 3 Position 5 Position 7 Core Structure Molecular Formula Notable Features
This compound (Target) Methyl Ethyl carboxylate Hydroxy 4-Methoxyphenyl Benzofuran C₁₉H₁₈O₅ Potential H-bond donor (OH) at C5
Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate Methyl Ethyl carboxylate Acetyloxy H Benzofuran C₁₄H₁₄O₅ Esterified OH (increased lipophilicity)
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid CH₂COOH Methylsulfanyl Fluoro Methyl Benzofuran C₁₂H₁₁FO₂S Sulfur-containing substituent (thioether)
Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate Methyl Ethyl carboxylate Br 2-Fluorophenoxy Benzofuran C₂₀H₁₇BrFO₄ Halogen (Br) and aryl ether substituents
Ethyl 4-bromo-2-formyl-7-methyl-5-((4-methylbenzoyl)oxy)-1-benzofuran-3-carboxylate Formyl Ethyl carboxylate 4-Methylbenzoyloxy Methyl Benzofuran C₂₁H₁₉BrO₆ Bromine and bulky ester group at C5

Key Observations

Position 5 Modifications: The hydroxy group in the target compound contrasts with acetyloxy () and bromo () substituents. The hydroxy group enables hydrogen bonding, which may improve solubility and crystal packing via dimerization (e.g., O—H⋯O interactions as in ).

This differs from methyl () and 2-fluorophenoxy () groups, which may reduce steric hindrance or introduce halogen-based interactions .

Pharmacological Implications :

  • Benzofurans with methylsulfanyl () or halogen substituents () often exhibit enhanced antimicrobial or antitumor activities due to electron-withdrawing effects or metabolic stability . The target compound’s hydroxy and methoxyphenyl groups may favor antioxidant or anti-inflammatory pathways .

Crystallographic Behavior :

  • Compounds with hydrogen-bonding groups (e.g., hydroxy, carboxyl) frequently form dimers or layered structures (e.g., ’s centrosymmetric dimers via O—H⋯O bonds). The target compound’s hydroxy group likely promotes similar packing motifs .

Characterization Tools :

  • X-ray crystallography (SHELX , ORTEP ) is critical for confirming substituent positions and hydrogen-bonding patterns.
  • Graph set analysis () helps classify intermolecular interactions in crystal lattices.

Biological Activity

Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxylate, a derivative of benzofuran, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antibacterial, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a benzofuran core with multiple functional groups that contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including methods like Suzuki–Miyaura coupling, which allows for the formation of carbon–carbon bonds under mild conditions.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that modifications at specific positions on the benzofuran ring can significantly enhance antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Effects

A study conducted by Flynn et al. demonstrated that benzofuran derivatives with methoxy substitutions at specific positions exhibited increased potency. For instance, compounds with a methyl group at the C–3 position and a methoxy group at C–6 showed up to 10 times greater activity compared to their unsubstituted counterparts .

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCell Line TestedIC50 (µM)Activity Level
10hMCF-75.2High
10gMCF-712.0Moderate
Ethyl 5-hydroxy...HepG28.5High

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Studies show that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Inhibition Studies

In a comparative study, the compound demonstrated inhibition zones ranging from 18 mm to 24 mm against various bacterial strains, indicating its potential as an antibacterial agent .

Table 2: Antibacterial Activity

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus24
Escherichia coli20
Bacillus subtilis22

Anti-inflammatory Activity

Research has also explored the anti-inflammatory effects of this compound. The compound has shown promise in reducing inflammation markers in vitro.

The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that the compound could be beneficial in treating inflammatory diseases .

Table 3: Anti-inflammatory Activity

Inflammatory MarkerTreatment (µM)Reduction (%)
TNF-alpha1040
IL-61035

Q & A

Q. Advanced

  • Data collection : High-resolution X-ray diffraction (λ = 1.5418 Å) at 100 K minimizes thermal motion artifacts.
  • SHELX workflow :
    • SHELXD for phase determination using Patterson methods.
    • SHELXL for refinement with anisotropic displacement parameters and hydrogen bonding analysis (e.g., O-H⋯O interactions) .
  • Validation : R-factor < 0.05 and CCDC deposition (e.g., CCDC 1234567) ensures reproducibility.

What methodologies are employed to study interactions with biological targets?

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., COX-2) .
  • SPR (Surface Plasmon Resonance) : Quantifies binding affinity (KD) in real-time (e.g., ~10 μM for kinase inhibition).
  • Enzyme inhibition assays : Fluorescence-based assays (e.g., NADH depletion for oxidoreductases) .

How do solvent polarity and pH affect the compound’s stability in biological assays?

Q. Advanced

  • pH-dependent degradation : Hydrolysis of the ester group occurs at pH > 8, monitored via HPLC-MS .
  • Solvent selection : DMSO stock solutions (10 mM) stored at -20°C prevent aggregation.
  • Buffered systems : Use PBS (pH 7.4) for cell-based assays to mimic physiological conditions .

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